REACTION_SMILES
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[Cl-:34].[Cl-:35].[Cl-:36].[Cl:1][c:2]1[cH:3][c:4]([CH2:5][n:6]2[c:7]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:8][c:9]3[c:10]([N+:15]([O-:16])=[O:17])[cH:11][cH:12][cH:13][c:14]23)[cH:23][cH:24][c:25]1[Cl:26].[Na+:28].[O:29]1[CH2:30][CH2:31][CH2:32][CH2:33]1.[OH-:27].[Ti+3:37]>>[Cl:1][c:2]1[cH:3][c:4]([CH2:5][n:6]2[c:7]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:8][c:9]3[c:10]([NH2:15])[cH:11][cH:12][cH:13][c:14]23)[cH:23][cH:24][c:25]1[Cl:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2c([N+](=O)[O-])cccc2n1Cc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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[Ti+3]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ti+3]
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Name
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|
Type
|
product
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Smiles
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CCOC(=O)c1cc2c(N)cccc2n1Cc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |